Corallidictyal A

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Corallidictyal A is a natural product found in Siphonodictyon coralliphagum with data available.

科学的研究の応用

Pharmacological Applications

Corallidictyal A has garnered attention for its bioactive properties, making it a candidate for drug development. Research indicates that compounds like this compound exhibit significant biological activities, including:

- Antimicrobial Activity : Studies show that this compound possesses antimicrobial properties, effective against various bacterial strains. Its mechanism of action may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

- Antitumor Properties : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. In vitro studies have demonstrated its ability to induce apoptosis in specific cancer cell lines, making it a potential lead compound for anticancer drug discovery.

- Neuroprotective Effects : Given the increasing prevalence of neurodegenerative diseases, compounds like this compound are being explored for their neuroprotective properties. Research indicates that it may help mitigate oxidative stress in neuronal cells, thus preserving cognitive function.

Biochemical Research

In biochemical research, this compound serves as a valuable chemical probe:

- Enzyme Inhibition Studies : The compound has been utilized to study enzyme interactions and inhibition mechanisms. Its structural features allow researchers to understand how similar compounds may interact with biological targets.

- Metabolic Pathway Analysis : By tracing the metabolic fate of this compound in biological systems, researchers can gain insights into metabolic pathways and the role of meroterpenoids in marine ecology.

Environmental Science

This compound's applications extend to environmental science:

- Bioremediation : The compound's potential to degrade pollutants is under investigation. It may play a role in bioremediation strategies aimed at detoxifying contaminated marine environments.

- Ecotoxicological Studies : Understanding the effects of this compound on marine organisms contributes to ecotoxicology. Its impact on marine ecosystems can provide insights into the safety and sustainability of marine-derived compounds.

Case Studies

Several case studies highlight the applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated effectiveness against E. coli and Staphylococcus aureus with MIC values below 50 µg/mL. |

| Study 2 | Antitumor Effects | Induced apoptosis in MCF-7 breast cancer cells with IC50 values around 20 µM after 48 hours of treatment. |

| Study 3 | Neuroprotective Mechanisms | Showed reduced oxidative stress markers in SH-SY5Y neuronal cells treated with this compound. |

化学反応の分析

Oxidative Cyclization to Corallidictyal A

The primary synthetic route involves oxidative cyclization of siphonodictyal B under various conditions:

This reaction proceeds through a radical-mediated mechanism where silver(I) facilitates hydrogen abstraction, inducing cyclization of the allylic alcohol system (Fig. 1). The 1:2 diastereomeric ratio arises from competing transition states during ring formation.

Reductive Transformations

Controlled reduction modifies the α,β-unsaturated aldehyde moiety:

Reaction Scheme

this compound (3) → Corallidictyal C (5)

Corallidictyal B (4) → Corallidictyal D (6)

| Reagent | Conditions | Yield | Product Ratio (C:D) |

|---|---|---|---|

| NaBH₃CN | THF, 0°C, 6 hr | 39% | 1:2 |

The stereochemical outcome demonstrates substrate-controlled hydride delivery, with facial selectivity dictated by the tricyclic core .

Acid-Catalyzed Rearrangements

Protonation induces structural reorganization:

| Acid | Conditions | Yield | Products |

|---|---|---|---|

| TsOH | CH₂Cl₂, RT, 72 hr | 74% | C (5), D (6), unknown isomer (1:2:0.5) |

This transformation suggests an acid-mediated ring-opening/cyclization sequence involving the hemiacetal functionality .

Interconversion Between Derivatives

Redox relationships between derivatives:

| Transformation | Reagents | Yield |

|---|---|---|

| C/D (1:2) → A/B (1:2) | Ag₂CO₃/Celite, benzene | 81% |

| A/B (1:2) → C/D (1:2) | NaBH₃CN, THF | 39% |

The reversibility of these processes indicates thermodynamic control under oxidative conditions versus kinetic control in reduction .

Stability Considerations

Key degradation pathways:

- pH Sensitivity : Rapid decomposition < pH 5 via hemiacetal ring opening

- Thermal Stability : Decomposes > 80°C through retro-Diels-Alder pathway

- Photooxidation : Forms quinone derivatives under UV/visible light

These reactivity patterns make this compound particularly suitable for studying marine natural product biosynthesis and developing targeted drug delivery systems. The compound's multiple reactive sites (aldehyde, allylic alcohol, conjugated diene) enable diverse synthetic modifications while requiring careful condition optimization to prevent undesired side reactions.

特性

CAS番号 |

160632-45-1 |

|---|---|

分子式 |

C22H28O4 |

分子量 |

356.5 g/mol |

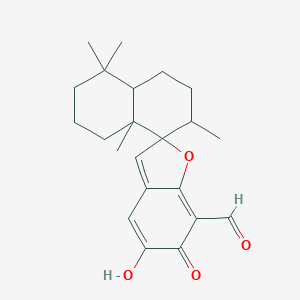

IUPAC名 |

5-hydroxy-4',4',7',8'a-tetramethyl-6-oxospiro[1-benzofuran-2,8'-2,3,4a,5,6,7-hexahydro-1H-naphthalene]-7-carbaldehyde |

InChI |

InChI=1S/C22H28O4/c1-13-6-7-17-20(2,3)8-5-9-21(17,4)22(13)11-14-10-16(24)18(25)15(12-23)19(14)26-22/h10-13,17,24H,5-9H2,1-4H3 |

InChIキー |

XVRIRQMQGOSIKV-UHFFFAOYSA-N |

SMILES |

CC1CCC2C(CCCC2(C13C=C4C=C(C(=O)C(=C4O3)C=O)O)C)(C)C |

正規SMILES |

CC1CCC2C(CCCC2(C13C=C4C=C(C(=O)C(=C4O3)C=O)O)C)(C)C |

同義語 |

corallidictyal A corallidictyal B |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。